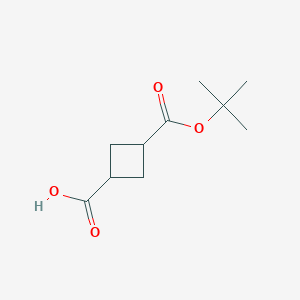

cis-3-(tert-Butoxycarbonyl)cyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-10(2,3)14-9(13)7-4-6(5-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGHENXTHRGIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Knoevenagel Condensation : Cyclobutylidene Meldrum’s acid (12 ) is synthesized from ester 13 and Meldrum’s acid (14 ) under basic conditions.

-

Reduction with NaBH₄ : The olefin in 12 is reduced using sodium borohydride in tetrahydrofuran (THF) at 0°C, yielding cis-1,3-disubstituted cyclobutane 11 with a diastereomeric ratio (dr) of 95:5.

-

Recrystallization Optimization : Acidic impurities are removed by forming a salt with (S)-1-phenylethylamine, enhancing the dr to 99.8:0.2.

Table 1: Reaction Conditions for Diastereoselective Reduction

| Parameter | Value |

|---|---|

| Substrate | Cyclobutylidene Meldrum’s acid |

| Reducing Agent | NaBH₄ |

| Solvent | THF |

| Temperature | 0°C |

| Initial dr | 95:5 |

| Post-Recrystallization dr | 99.8:0.2 |

| Overall Yield | 39% |

| Parameter | Value |

|---|---|

| Starting Materials | Acetone, bromine, malononitrile |

| Catalyst | Tetrabutylammonium bromide |

| Solvent | Ethanol/DMF/water |

| Yield | 52–68% |

Introduction of the tert-Butoxycarbonyl Group

The tert-butoxycarbonyl (Boc) group is introduced via esterification or protection of a pre-existing carboxylic acid moiety.

Method A: Direct Esterification

Method B: Orthogonal Protection

-

Selective Deprotection : A diester intermediate (10 ) undergoes selective hydrolysis of one ester group (e.g., methyl ester) using LiOH, preserving the tert-butyl ester.

Optimization of Reaction Conditions for Scalability

Industrial-scale synthesis requires minimizing chromatography and maximizing yield:

Table 3: Scalability Improvements

| Parameter | Discovery Route | Optimized Route |

|---|---|---|

| Column Chromatography | Required | Eliminated |

| Overall Yield | 23% | 39% |

| Diastereomeric Ratio | 95:5 | 99.8:0.2 |

Purification and Crystallization Techniques

Recrystallization is pivotal for achieving high dr and purity:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of free amines.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules .

- Employed in the synthesis of conformationally constrained amino acids .

Biology and Medicine:

- Utilized in the development of peptide-based drugs and inhibitors .

- Serves as a precursor for the synthesis of biologically active compounds .

Industry:

Mechanism of Action

The mechanism of action of cis-3-(tert-Butoxycarbonyl)cyclobutanecarboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. The compound can be selectively deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Key Research Findings

Ring Strain Effects : Cyclobutane derivatives exhibit higher reactivity in photochemical reactions compared to larger rings, enabling efficient deuterium labeling .

Hydrogen Bonding : Cyclohexane analogs form stable crystalline networks via N–H⋯O and O–H⋯O bonds , whereas cyclobutane derivatives rely on weaker van der Waals interactions .

Synthetic Advancements : Continuous flow methods reduce reaction times and improve yields for cyclobutane derivatives compared to batch processes .

Biological Activity

cis-3-(tert-Butoxycarbonyl)cyclobutanecarboxylic acid, also known as cis-3-Boc-amino-cyclobutanecarboxylic acid, is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its applications in drug development, mechanisms of action, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The compound features a cyclobutane ring with a tert-butoxycarbonyl (Boc) group attached to an amino group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 227.26 g/mol.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Antimicrobial Activity : It is being investigated as an inhibitor of metallo-beta-lactamases, enzymes responsible for antibiotic resistance. This suggests potential applications in combating resistant bacterial strains.

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, indicating that this compound may exhibit comparable properties.

- Anticancer Potential : The compound's structural characteristics are conducive to developing novel anticancer agents, as cyclobutane derivatives have been noted for their biological activity in cancer research .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific biological targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the Boc group enhances the compound's stability and reactivity. These interactions may influence various signaling pathways related to disease processes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| (1S,3R,4R)-3-(tert-butoxycarbonyl)amino)-4-(1,3-dioxoisoindolin-2-yl)cyclohexane-1-carboxylic acid | Cyclohexane instead of cyclobutane | Potentially different activity due to ring size | Investigated for similar antimicrobial properties |

| trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid | Shares cyclobutane structure | Different functional groups affecting reactivity | Explored for anti-inflammatory effects |

| (1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate | Similar isoindoline structure | Lacks the Boc group | Noted for anticancer properties |

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound. For instance:

- Synthesis Methodology : The compound can be synthesized through several routes, typically involving the cyclization of appropriate precursors under controlled conditions. One common method includes reacting tert-butyl bromoacetate with a cyclobutanone derivative in the presence of a base.

- Biological Testing : In vitro assays have demonstrated that derivatives of this compound can inhibit specific enzyme activities linked to antibiotic resistance. Further testing is necessary to confirm its efficacy in vivo .

- Peptide Synthesis Applications : The compound serves as a valuable building block in solid-phase peptide synthesis, allowing researchers to create complex peptide structures efficiently. Its unique properties facilitate bioconjugation processes crucial for targeted drug delivery systems .

Q & A

Q. Table 2. Recommended Deprotection Conditions

| Reagent | Conditions | Yield (%) |

|---|---|---|

| TFA/DCM | 1:1 v/v, 2 h, RT | 95 |

| HCl/dioxane | 4 M, 4 h, RT | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.